Tachioside

説明

Academic Significance of Tachioside in Phytochemical and Pharmacological Investigations

This compound holds academic significance due to its presence in plants used in traditional medicine and its demonstrated in vitro and in vivo biological activities. smolecule.comontosight.aisci-hub.se Phytochemical investigations have focused on identifying this compound in different plant species and developing methods for its extraction and isolation. smolecule.comresearchgate.netkoreascience.krchemfaces.comscirp.orgthieme-connect.comresearchgate.netresearchgate.netresearchgate.netuic.edu These studies are crucial for understanding the distribution of this compound in nature and providing sources for further research.

Pharmacological investigations have explored a range of potential effects associated with this compound. Studies suggest that this compound exhibits antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress. smolecule.comresearchgate.netkoreascience.krontosight.ai This activity has been compared to that of L-ascorbic acid in some assessments. researchgate.netkoreascience.kr

Beyond antioxidant effects, research indicates potential anti-inflammatory activity, observed in both in vitro and in vivo models. smolecule.comontosight.ai this compound has also been studied for its effects on glucose metabolism, showing potential as an α-glucosidase inhibitor, which could impact blood sugar regulation. smolecule.comchemfaces.com Furthermore, studies have explored its potential neuroprotective effects, suggesting it may offer protection against damage to nerve cells caused by oxidative stress and inflammation, factors implicated in neurodegenerative conditions. smolecule.com Additional preliminary research suggests potential benefits related to bone health, indicating it may promote bone formation and improve bone density. smolecule.com

Detailed research findings highlight specific activities:

Antioxidant activity has been evaluated using assays like the DPPH radical scavenging activity and Trolox equivalent antioxidant capacity. researchgate.netkoreascience.kr

Studies on adipogenesis in 3T3-L1 cells have shown that this compound can decrease lipid content by inhibiting lipogenesis, suggesting potential anti-obesity activities. thieme-connect.com

this compound has demonstrated the ability to inhibit nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 cells, with an observed IC50 value of 12.14 μM. chemfaces.com

In silico studies have predicted that this compound, among other compounds in certain plant extracts, may exert anticancer activity, potentially through interaction with proteins like MAPK9 and MAPK3. wu.ac.th However, in vitro studies on some cancer cell lines have shown this compound to be inactive at concentrations above 40 mM. researchgate.net

The academic significance lies in unraveling the specific mechanisms behind these observed activities and identifying the molecular targets with which this compound interacts. ontosight.ai

Current Landscape and Future Trajectories of this compound Research

The current landscape of this compound research is characterized by ongoing phytochemical surveys to identify new natural sources and a continued exploration of its diverse biological activities. scirp.orgresearchgate.netresearchgate.net Researchers are employing various techniques, including solvent extraction, chromatography, NMR spectroscopy, and mass spectrometry, for the isolation and structural elucidation of this compound and related compounds. smolecule.comchemfaces.comscirp.orgresearchgate.netuic.edu

Pharmacological research continues to investigate the mechanisms of action underlying the observed antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective effects. smolecule.comontosight.airesearchgate.net This involves in vitro studies using cell lines and in vivo studies in animal models. smolecule.comthieme-connect.comwu.ac.thontosight.ai The use of in silico methods, such as network pharmacology and molecular docking, is also emerging to predict potential targets and pathways. wu.ac.tharabjchem.org

Future trajectories of this compound research are likely to involve more in-depth studies to fully understand its potential therapeutic applications. smolecule.comontosight.ai This includes further investigation into its mechanisms of action at the molecular level and identifying specific target proteins. researchgate.net Comparative studies with other known bioactive compounds from natural sources are also anticipated. researchgate.netkoreascience.kr Given its presence in various plants used traditionally, research may also focus on linking traditional uses with modern pharmacological evidence. sci-hub.se

Furthermore, advancements in analytical techniques may facilitate the detection and quantification of this compound in complex biological matrices and plant extracts. Research into potential synthetic or biotechnological approaches for producing this compound may also be explored as alternatives to natural extraction. smolecule.com While preliminary studies have shown promise in various areas, further rigorous investigation, including potential clinical trials where applicable, is needed to confirm findings and explore the full potential of this compound. smolecule.comontosight.ai

Here is a table summarizing some research findings:

| Activity | Model/Assay | Key Finding | Source |

| Antioxidant | DPPH radical scavenging, Trolox equivalent capacity | Significant activity, comparable to L-ascorbic acid | researchgate.netkoreascience.kr |

| Anti-inflammatory | In vitro and in vivo models | Suggested reduction of inflammation | smolecule.comontosight.ai |

| α-Glucosidase inhibition | In vitro | Potential to inhibit enzyme activity, impacting carbohydrate breakdown | smolecule.comchemfaces.com |

| Neuroprotective | Oxidative stress and inflammation models | Suggested protection of nerve cells | smolecule.com |

| Anti-obesity | 3T3-L1 adipocytes | Decreased lipid content by inhibiting lipogenesis | thieme-connect.com |

| Inhibition of NO production | LPS-stimulated RAW 264.7 cells | IC50 value of 12.14 μM | chemfaces.com |

Further research is required to fully elucidate the mechanisms and potential applications of this compound. ontosight.ai

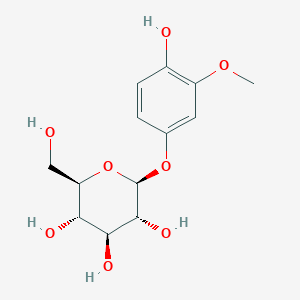

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-hydroxy-3-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O8/c1-19-8-4-6(2-3-7(8)15)20-13-12(18)11(17)10(16)9(5-14)21-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVHACHAQJFTLZ-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Phytogeographical Distribution of Tachioside

Botanical Sources and Distribution

Tachioside is a constituent found in numerous plant species belonging to various families and genera. Its distribution is not limited to a single botanical group or geographical region.

This compound has been identified in a wide array of plant species and genera. Notable examples include species within the Castanea, Betula, Alnus, Myrica, Arctostaphylos, Erica, Vaccinium, Ledum, Chimaphila, Pyrola, and Orthilia genera, which are part of families like Fagaceae, Betulaceae, Myricaceae, Ericaceae, and Pyrolaceae. nih.govinvivochem.cndp.technih.govresearchgate.netresearchgate.netresearchgate.netscielo.bracs.orgnih.gov Leguminosae family members such as Pterospartum, Adenocarpus, Genista, Cytisus, Sophora, Maackia, Baptisia, Thermopsis, and Cercis have also been reported to contain this compound. nih.govinvivochem.cndp.technih.govresearchgate.netresearchgate.netresearchgate.netscielo.bracs.orgnih.gov Other plant sources include Viburnum (Caprifoliaceae), Populus and Salix species (Salicaceae), Plantago species (Plantaginaceae), Fraxinus, Syringa, Forsythia, Phillyrea, and Ligustrum (Oleaceae), and Cistus and Helianthemum (Cistaceae). nih.govinvivochem.cndp.technih.govresearchgate.netresearchgate.netresearchgate.netscielo.bracs.orgnih.gov Specific species like Atractylodes japonica and Berchemia floribunda have also been reported to contain this compound. nih.gov this compound has also been isolated from various bamboo species, including Phyllostachys bambusoides and Phyllostachys heterocycla. researchgate.netjst.go.jp Clitoria guianensis roots, found in the Brazilian Cerrado biome, have also yielded this compound. scielo.br Rhaponticum carthamoides roots have been reported to contain this compound. researchgate.net

Table 1 provides a summary of some plant genera and species reported to contain this compound.

| Family | Genus | Species Examples |

| Fagaceae | Castanea | |

| Betulaceae | Betula | |

| Alnus | ||

| Myricaceae | Myrica | |

| Ericaceae | Arctostaphylos | |

| Erica | ||

| Vaccinium | ||

| Ledum | ||

| Pyrolaceae | Chimaphila | |

| Pyrola | ||

| Orthilia | ||

| Leguminosae | Pterospartum | |

| Adenocarpus | ||

| Genista | ||

| Cytisus | ||

| Sophora | ||

| Maackia | ||

| Baptisia | ||

| Thermopsis | ||

| Cercis | ||

| Caprifoliaceae | Viburnum | |

| Salicaceae | Populus | P. tremula, P. sieboldii, P. nigra, P. maximowiczii, P. davidiana, P. suaveolens, P. simonii |

| Salix | S. sachalinensis, S. reinii, S. integra, S. gracilistyla, S. subfragilis, S. jessoensis, S. pet-susu, etc. | |

| Plantaginaceae | Plantago | P. lanceolata, P. major, P. media, P. asiatica, P. depressa, etc. |

| Oleaceae | Fraxinus | |

| Syringa | ||

| Forsythia | ||

| Phillyrea | ||

| Ligustrum | ||

| Olea | ||

| Cistaceae | Cistus | |

| Helianthemum | ||

| Rhamnaceae | Berchemia | B. floribunda |

| Asteraceae | Atractylodes | A. japonica |

| Poaceae | Phyllostachys | P. bambusoides, P. heterocycla |

| Fabaceae | Clitoria | C. guianensis |

| Asteraceae | Rhaponticum | R. carthamoides |

The concentration and presence of this compound can vary within different organs of a plant. Studies have shown organ-specific accumulation patterns. For instance, in Populus tremula, this compound has been detected in the leaves, roots, and bark. nih.gov In Plantago lanceolata, this compound is found in both leaves and roots. ctdbase.org Research on Rhaponticum carthamoides indicated that the content of phenolic acids, including this compound, was higher in rhizomes compared to roots, and higher in basal leaves than in stem leaves. researchgate.net In some species used as ethnoveterinary medicines in Namibia, this compound concentrations in leaf extracts were lower than in bark extracts of the same species. nih.gov Studies on bamboo species have shown that the culm (stem) of Phyllostachys bambusoides appeared to contain the highest amount of this compound compared to leaf extracts. researchgate.net

Identification of this compound-Producing Plant Species and Genera

Non-Botanical Occurrences of this compound

Beyond the plant kingdom, this compound has also been identified in products derived from biological processes or agricultural activities.

This compound has been detected in various fermented products and beverages. It has been reported in wine, beer, and cider. acs.orgnovacellbio.comtandfonline.comcabidigitallibrary.org In beer brewing, this compound levels were observed to increase during the fermentation step, with barley being investigated as a source of its precursors. acs.orgnih.govacs.org A fermentation model using Saccharomyces cerevisiae substantiated the release of this compound from precursors like tachiotrioside and tachiodioside. acs.orgnih.gov

Agricultural co-products, which are often residues or by-products of agricultural processing, can also contain this compound. Examples include chestnut burrs researchgate.netscience.gov and grape pomace. biorxiv.org Sugarcane molasses, a by-product of sugar refining, has also been found to contain this compound. tandfonline.com Rice hulls, a co-product of rice processing, have also been reported to contain this compound. cabidigitallibrary.org

Table 2 summarizes the non-botanical sources where this compound has been detected.

| Source Type | Examples |

| Fermented Products/Beverages | Wine, Beer, Cider |

| Agricultural Co-products | Chestnut Burrs, Grape Pomace, Sugarcane Molasses, Rice Hulls |

Isolation, Purification, and Advanced Analytical Characterization of Tachioside

Methodologies for Extraction from Natural Matrices

The initial step in obtaining Tachioside from plant material involves extraction, where suitable solvents are used to dissolve the target compound from the plant matrix. The choice of solvent and extraction method significantly impacts the yield and purity of the crude extract.

Solvent-Based Extraction Optimization for this compound Yield

Solvent extraction is a widely employed method for isolating this compound from its natural sources. Various solvents and solvent mixtures with different polarities have been investigated to optimize the extraction efficiency. For instance, this compound has been isolated using ethanol (B145695) extracts of wheat bran thieme-connect.com and Bambusa chungii culms mdpi.com. Methanol (B129727) and aqueous methanol have been used for extraction from bamboo species researchgate.netjst.go.jp. Water extraction has also been applied to bamboo and Acanthopanax senticosus researchgate.netjst.go.jpnih.govherbmedpharmacol.comphcogj.com.

Optimization of solvent extraction parameters, such as solvent concentration, solid-liquid ratio, and extraction time, is crucial for maximizing this compound yield and minimizing the co-extraction of impurities mdpi.com. Studies have shown that different solvent polarities can influence the extraction yield of various compounds, with methanol often yielding higher amounts compared to water in some plant materials herbmedpharmacol.comphcogj.com. Hot distilled water at elevated temperatures (e.g., 80 °C) can also be used, with temperature playing a significant role in enhancing water as a solvent to permeate plant cell walls phcogj.com.

Emerging Extraction Technologies for this compound

In addition to conventional solvent extraction, emerging technologies are being explored to improve the efficiency and sustainability of this compound extraction. Ultrasonic extraction, which uses ultrasound waves to enhance solvent penetration and release of compounds, has been applied in the extraction of plant materials containing this compound nih.govjmest.orgherbmedpharmacol.comphcogj.comnih.gov. Microwave extraction is another technique that can improve extraction efficiency, although it may potentially affect the structure of some compounds nih.govresearchgate.net.

Pressurized hot water extraction (PHWE) has also been investigated as a high-yield method for recovering antioxidant compounds, including this compound, from sources like Bambusa chungii culms mdpi.com. Optimal PHWE conditions, such as temperature, extraction time, and material-to-liquid ratio, have been determined to maximize the yield of target phenolic compounds mdpi.com. Deep eutectic solvents (DES) represent a greener alternative as extraction solvents, although challenges remain regarding their recovery and extraction efficiency nih.govresearchgate.net.

Chromatographic Separation and Purification Strategies for this compound

Following the initial extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds and purifying it to a desired level.

Column Chromatography Techniques for Isolation

Various column chromatography techniques are employed for the isolation of this compound. Silica gel column chromatography is a common method used in the purification process nih.govjmest.org. ODS (Octadecylsilyl) column chromatography, a type of reversed-phase chromatography, is also frequently utilized jst.go.jpbvsalud.org. Other stationary phases like Sephadex LH-20 jst.go.jpbvsalud.org, Diaion HP-20 jst.go.jp, Toyopearl HW-40 jst.go.jp, and Chromatorex ODS jst.go.jp have been reported for the separation of compounds including this compound from plant extracts. Macroporous resin column chromatography, such as using AB-8 resin, has also been applied for the purification of phenolic compounds from bamboo leaves, which can contain this compound researchgate.net.

Liquid-Liquid Partitioning for Enrichment

Liquid-liquid partitioning is a technique used to enrich this compound in a specific solvent phase based on its differential solubility between two immiscible liquids. This method can be employed as a preliminary purification step before chromatography. For example, a methanol crude extract of Piper betle was suspended in water and successively partitioned with n-hexane, dichloromethane, and ethyl acetate (B1210297) to obtain different fractions, from which this compound was subsequently isolated jmest.org. Similarly, liquid-liquid extraction with ethyl acetate has been used following water extraction of plant material containing this compound researchgate.net. Liquid-liquid partition chromatography is a related technique that has also been explored for the separation and enrichment of natural compounds researchgate.net.

Preparative High-Performance Liquid Chromatography for Purity

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for obtaining high-purity this compound. It is typically used as a final purification step after initial chromatographic separations. Prep-HPLC allows for the separation of compounds based on their interaction with a stationary phase and elution with a mobile phase, on a larger scale than analytical HPLC.

Prep-HPLC has been successfully applied to purify this compound from various sources jst.go.jpbvsalud.orgresearchgate.netnih.govacs.orgd-nb.info. Common stationary phases for Prep-HPLC of this compound include reversed-phase ODS columns, such as the Luna Phenyl-Hexyl column nih.govnih.govacs.org and YMC-Pack-ODS-A column d-nb.info. Mobile phases often consist of binary gradients of water (sometimes acidified with formic acid) and organic solvents like acetonitrile (B52724) or methanol nih.govnih.govacs.orgd-nb.info. The effluent is typically monitored using UV-Vis detection at appropriate wavelengths (e.g., 280 nm) nih.govacs.org. Prep-HPLC allows for the collection of fractions containing purified this compound, which can then be further processed, such as by lyophilization nih.govacs.org.

Advanced analytical characterization techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are routinely used to confirm the structure and purity of isolated this compound cabidigitallibrary.orgjst.go.jpnih.govthieme-connect.comjmest.orgresearchgate.netd-nb.inforesearchgate.net. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or UPLC-MS/MS) is also employed for both qualitative and quantitative analysis of this compound in complex extracts and during the purification process mdpi.commdpi.comnih.govnih.govacs.orgnih.gov.

Here is a summary of some extraction and purification data points from the search results:

| Source Plant | Extraction Method(s) | Solvents Used | Purification Method(s) | Notes | Citation |

| Bamboo species | Solvent Extraction | Aqueous methanol, Water, Ethanol | Column Chromatography (ODS, Sephadex LH-20), Prep-HPLC | Isolation from various bamboo species. | researchgate.netjst.go.jpkoreascience.kr |

| Wheat bran | Ethanol Extraction | Ethanol | Not specified in detail, likely chromatography | Isolated alongside pinellic acid and tryptophan. | thieme-connect.com |

| Linum usitatissimum roots | Solvent Extraction | Not specified in detail | Silica gel column chromatography | Isolated with other compounds like vanillic acid and syringic acid. | nih.gov |

| Piper betle | Methanol Extraction, Liquid-Liquid Partitioning | Methanol, Water, n-hexane, dichloromethane, ethyl acetate | Silica gel column chromatography, Reversed phase C18 CC | Isolated with other phenolic compounds. | jmest.org |

| Calystegia sepium | Solvent Extraction | Not specified in detail | Silica gel CC, Sephadex LH-20, ODS CC, Prep-HPLC | Isolated among a variety of compounds. | bvsalud.org |

| Acanthopanax senticosus | Water, Methanol, Ultrasonic Extraction | Water, Methanol, Chloroform-methanol | Not specified in detail in the review | Mentioned as a compound found in extracts. | nih.govresearchgate.net |

| Bambusa chungii culms | PHWE, Ethanol Extraction | Water (PHWE), Ethanol | UPLC-QTOF-MS used for analysis | Optimization of PHWE for yield. | mdpi.com |

| Beer | LC-MS based method | Water, Acetonitrile, Formic acid | Preparative HPLC (Luna Phenyl-Hexyl) | Purification of antioxidants including this compound. | nih.govnih.govacs.org |

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Mass Spectrometry (MS) Applications in Structure Determination

Auxiliary Spectroscopic Methods (UV-Vis, IR, CD)

In addition to NMR and MS, other spectroscopic methods can provide complementary information for structural characterization. Ultraviolet-Visible (UV-Vis) spectroscopy can indicate the presence of chromophores, such as aromatic rings and conjugated systems, within the this compound molecule researchgate.netgriffith.edu.au. Infrared (IR) spectroscopy provides information about the functional groups present based on their characteristic vibrational frequencies libretexts.org. Circular Dichroism (CD) spectroscopy is particularly useful for determining the absolute configuration and conformational aspects of chiral molecules griffith.edu.aulibretexts.orgnih.govutupub.fi. This compound, being a glycoside with chiral centers in the sugar moiety, can be analyzed by CD to gain insights into its stereochemistry libretexts.org. CD spectroscopy measures the differential absorption of left and right circularly polarized light by optically active molecules libretexts.orgnih.gov.

Quantitative Analytical Method Development for this compound

Quantitative analysis is crucial for determining the amount of this compound present in various samples, such as plant extracts or biological matrices. hyphenated techniques combining chromatography with mass spectrometry are frequently employed for this purpose due to their sensitivity and selectivity.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Quantification

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a sensitive and powerful method for the simultaneous and comprehensive quantitative analysis of multiple compounds, including this compound nih.govacs.orgnih.govtum.de. This technique utilizes HPLC to separate the components of a mixture before they enter the mass spectrometer nih.govtum.de. The tandem MS allows for the selective detection and quantification of the target analyte based on specific mass transitions of precursor ions to product ions nih.govtum.de. HPLC-MS/MS methods, often employing Multiple Reaction Monitoring (MRM), have been developed and validated for the accurate quantitation of this compound in complex samples like beer acs.orgnih.govacs.orgnih.govtum.detum.de. These methods can be applied without extensive sample cleanup procedures nih.govtum.de.

Ultra-High Performance Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-Q-TOF/MS) Profiling

Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-Q-TOF/MS) is a powerful analytical tool for comprehensive phytochemical profiling and tentative identification of compounds in complex samples najah.eduresearchgate.netmdpi.com. UHPLC provides highly efficient separation, while ESI-Q-TOF-MS offers high-resolution mass measurements and fragmentation capabilities, enabling the identification of known and tentative identification of unknown compounds najah.eduresearchgate.net. This technique is considered precise, effective, convenient, and comprehensive for the analysis of complex samples najah.edu. UHPLC-ESI-Q-TOF/MS can be operated in both positive and negative ion modes to maximize the detection of diverse compounds najah.edumdpi.com. The accurate mass of both precursor and product ions obtained from Q-TOF-MS, along with fragmentation patterns, is highly valuable for structural elucidation and confirmation, even when commercial standards are unavailable najah.edu.

Biosynthesis and Metabolic Precursors of Tachioside

Unraveling the Biosynthetic Pathways of Tachioside

The formation of glycosides generally involves the transfer of a sugar moiety to an acceptor molecule. In the case of phenolic glycosides, this often involves the glycosylation of a phenolic aglycone.

Enzymatic Catalysis in this compound Formation (e.g., glycosyltransferases)

Glycosyltransferases (GTs) are a diverse group of enzymes that catalyze the transfer of a sugar unit from an activated sugar donor (such as UDP-glucose) to an acceptor molecule, which can be a saccharide or a non-saccharide. nih.gov This process is crucial for the formation of glycosidic bonds in various natural products, including phenolic glycosides like this compound. nih.gov Enzymatic synthesis using glycosyltransferases has been explored as a method for producing this compound from simpler phenolic compounds. smolecule.com

Studies on the biosynthesis of acteoside, a related phenylethanoid glycoside, have highlighted the role of UDP-dependent glycosyltransferases (UGTs). semanticscholar.org These enzymes are involved in the glycosylation steps that lead to the formation of the glycosidic structure. semanticscholar.org While specific glycosyltransferases directly responsible for this compound formation have not been extensively detailed in the provided search results, the general mechanism of glycosylation catalyzed by UGTs is highly relevant. Transcriptome analyses in plants known to produce phenylethanoid glycosides have identified numerous unigenes corresponding to UGTs, suggesting their significant involvement in these biosynthetic pathways. semanticscholar.org

Microbial Transformations and Bioconversion Pathways (e.g., Saccharomyces cerevisiae)

Microbial transformations and bioconversion pathways can also play a role in the metabolism and potential production of this compound. Saccharomyces cerevisiae, commonly known as baker's yeast, has been investigated for its ability to biotransform phenolic compounds. biocrick.commsacad.org

Research on the brewing process has shown that Saccharomyces cerevisiae can release this compound from a precursor compound, 4-hydroxy-3-methoxyphenyl-β-d-glucopyranosyl-(1 → 6)-β-d-glucopyranoside, during fermentation. acs.org This suggests that enzymatic activity within the yeast can cleave glycosidic bonds, leading to the release of this compound. acs.org

Interactive Table 1: Release of this compound by Saccharomyces cerevisiae During Fermentation

| Precursor Compound | Microorganism | Transformation Observed | Reference |

| 4-hydroxy-3-methoxyphenyl-β-d-glucopyranosyl-(1 → 6)-β-d-glucopyranoside | Saccharomyces cerevisiae | Release of this compound | acs.org |

Identification and Characterization of this compound Precursors

Identifying the precursor compounds is essential for understanding the complete biosynthetic pathway of this compound.

Precursor Compounds in Plant Metabolism (e.g., in barley)

Studies on the origin of antioxidants during processes like beer brewing have investigated raw materials such as barley (Hordeum vulgare L.) as potential sources of this compound precursors. acs.orgnih.gov Research using HPLC-MS/MS analysis revealed that this compound levels increased during the fermentation step of brewing, indicating its presence or the presence of its precursors in the raw barley. acs.orgnih.gov

One specific precursor identified in barley is 4-hydroxy-3-methoxyphenyl-β-d-glucopyranosyl-(1 → 6)-β-d-glucopyranoside. acs.org This diglucoside can be converted to this compound. acs.org The presence of such glycosylated compounds in barley suggests that this compound might be stored in a conjugated form within the plant. acs.org

Interactive Table 2: Identified this compound Precursor in Barley

| Precursor Compound | Plant Source | Notes | Reference |

| 4-hydroxy-3-methoxyphenyl-β-d-glucopyranosyl-(1 → 6)-β-d-glucopyranoside | Barley (Hordeum vulgare) | Converted to this compound during fermentation. acs.org | acs.org |

Other studies on related phenolic glycosides like acteoside indicate that their biosynthesis involves precursors derived from the phenylpropanoid and tyrosine-derived pathways, originating from phenylalanine and tyrosine. frontiersin.orgacs.orgnih.govresearchgate.net While this is for a related compound, it suggests that similar aromatic amino acids or their derivatives could serve as foundational precursors for the phenolic part of this compound.

In Situ Conversion and Release of this compound from Conjugates

The increase of this compound during processes like fermentation suggests that it can be released from conjugated forms present in the plant material. acs.org This in situ conversion likely involves enzymatic hydrolysis of the glycosidic linkages in precursor molecules. acs.org

The identified precursor in barley, a diglucoside, exemplifies how this compound can exist in a conjugated form. acs.org The breakdown of this diglucoside, potentially by glucosidases or other hydrolytic enzymes present during fermentation or within plant tissues, would release the this compound molecule. acs.org This mechanism of release from conjugates is a common theme for many plant glycosides, influencing their bioavailability and biological activity.

Chemical Synthesis and Structure Activity Relationship Sar of Tachioside Analogues

Synthetic Methodologies for Tachioside and its Core Structure

This compound can be obtained through several methods. Natural extraction is a common approach, isolating the compound from plant sources like bamboo and Atractylodes japonica using solvent extraction followed by chromatographic techniques. smolecule.com

Chemical synthesis provides an alternative route. These synthetic pathways may involve glycosylation reactions, where glucose is introduced to a phenolic precursor under specific catalytic conditions. smolecule.com One described synthetic route involves methanol (B129727) and 2-methoxyhydroquinone (B1205977) as precursors. chemsrc.com

Biotechnological approaches have also been explored for producing this compound. Enzymatic synthesis using glycosyltransferases has been investigated as a method to synthesize this compound from simpler phenolic compounds. smolecule.com

Derivatization Strategies and Analogue Generation

Derivatization strategies for creating this compound analogues typically involve modifying the core structure or the glycoside moiety. While specific detailed synthetic schemes for this compound analogues are not extensively detailed in the provided results, the synthesis of related glycosides and phenolic compounds highlights general strategies.

For instance, the synthesis of isothis compound (B155972) and its related glycosides, which are analogs of arbutin, utilizes Schmidt glycosylation as a key step. nih.gov This suggests that glycosylation reactions, where different sugar moieties or modified phenolic precursors are used, are fundamental to generating analogues.

Research on other natural products and their derivatives also provides insight into potential derivatization strategies applicable to this compound. Studies on triterpene esters, for example, involve hemi-synthesis adapted from established methods to create derivatives with altered functional groups. researchgate.net Similarly, the synthesis of benzyl (B1604629) ester-containing derivatives involves designing molecules with specific structural fragments to enhance bioactivity. acs.org The core structure of aromatic compounds can be modified by incorporating different functional groups or prenyl donors through enzymatic catalysis in engineered systems. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) analysis is crucial for understanding how modifications to the chemical structure of this compound and its derivatives influence their biological activities. SAR plays a vital role in predicting biological activity based on molecular structure and guiding the synthesis of new potential compounds. mdpi.com

Influence of Functional Groups on Biological Activities

The biological activities of this compound are primarily attributed to its antioxidant properties. smolecule.com Studies have shown its ability to scavenge free radicals and inhibit oxidative stress. smolecule.com this compound has been identified as one of the key antioxidants in various substances, including beer. acs.orgacs.org

While direct detailed SAR studies specifically on this compound derivatives and the influence of individual functional groups are not extensively elaborated in the provided text, related studies on other phenolic glycosides and natural compounds offer insights into general principles.

For example, in the context of tyrosinase inhibition by isothis compound and its related glycosides, the presence or absence of methyl and benzoyl groups influenced activity. Glycosides missing these groups acted as tyrosinase inhibitors, and the structural combination of a resorcinol (B1680541) moiety and glucose was found to be significant for inhibitory effect. nih.gov This suggests that the nature of the phenolic aglycone and the glycosidic linkage are critical determinants of activity.

Another study on phenolic constituents highlighted the importance of galloyl and glucopyranosyl moieties for the inhibitory activity against α-glucosidase and α-amylase. researchgate.net This further emphasizes the role of the sugar moiety and attached functional groups in the biological effects of glycosides.

The presence of specific functional groups, such as hydroxyl and conjugated carbonyl groups, has been noted in the structural analysis of related compounds, indicating their potential relevance to biological activity. mdpi.com The aromatic hydroxyl group and carboxylic acid group have also been highlighted for their involvement in interactions with target proteins. researchgate.net

This compound itself, identified as 3-methoxy-4-hydroxyphenyl-β-d-glucopyranoside, is recognized for its antioxidant activity. acs.orgacs.org This indicates that the methoxy (B1213986) and hydroxyl groups on the phenyl ring, along with the beta-D-glucopyranoside moiety, constitute the core pharmacophore for this activity.

Molecular Modeling and Ligand-Target Interactions for SAR Elucidation

Molecular modeling, including techniques like molecular docking and molecular dynamics simulations, is a powerful tool used to investigate the binding interactions between small molecules, such as this compound and its derivatives, and specific target proteins. umi.ac.idmdpi.commdpi.com These computational methods provide insights into the potential mode of action and help elucidate SAR by visualizing and quantifying the interactions at the molecular level. researchgate.netumi.ac.idnih.gov

Molecular docking analysis involves preparing protein and ligand structures, optimizing them, and simulating their binding. umi.ac.idherbmedpharmacol.com The results typically include calculations of binding free energy (∆Gbind) and analysis of ligand-protein residue interactions. umi.ac.id A lower binding free energy generally indicates a more stable interaction between the compound and the target protein. umi.ac.idmdpi.com

Molecular dynamics simulations can further evaluate the stability of protein-ligand interactions over time, providing information on conformational stability, flexibility, and folding. wu.ac.th These simulations can help determine the binding energy and the dynamics of the complex. wu.ac.th

In the context of SAR, molecular docking can reveal how specific functional groups on a ligand interact with amino acid residues in the binding site of a target protein through various forces, such as hydrogen bonds, π-π interactions, and hydrophobic interactions. researchgate.netresearchgate.net For example, studies on other compounds have shown that hydroxyl groups and aromatic rings are involved in hydrogen bonding and π-π interactions with specific amino acid residues in the target site. researchgate.netresearchgate.net

While specific molecular docking studies solely focused on this compound and its direct derivatives interacting with identified biological targets are not detailed in the provided results, the application of these techniques to related compounds and potential targets of this compound's known activities (e.g., antioxidant pathways, α-glucosidase) is a standard approach for SAR elucidation. researchgate.netnih.govwu.ac.th For instance, molecular docking has been used to visualize stable binding with the catalytic pocket of enzymes like α-glucosidase. researchgate.net In silico studies have also predicted that compounds like this compound may target proteins associated with cancer development pathways through interactions with specific kinases. wu.ac.thwu.ac.th

These computational methods, when combined with experimental biological activity data, allow researchers to establish relationships between structural features of this compound analogues and their observed effects, guiding the rational design and synthesis of more potent or selective compounds. mdpi.comscielo.br

Mechanistic Elucidation of Tachioside S Biological Activities: in Vitro and in Silico Perspectives

Antioxidant Activity: Molecular Mechanisms

The antioxidant capacity of Tachioside is primarily attributed to its ability to counteract oxidative stress through several key mechanisms, as demonstrated in various in vitro studies.

Direct Radical Scavenging Properties

In vitro assays have shown that this compound possesses significant direct radical scavenging activity. Studies evaluating the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity and Trolox equivalent antioxidant capacity (TEAC) have indicated that this compound exhibits antioxidant potential comparable to that of L-ascorbic acid and Trolox, respectively fishersci.canih.govnih.gov. This compound has been identified as a key antioxidant compound in certain matrices, such as pilsner-type beer, and is also found naturally in various plants nih.govuni.lu. The radical scavenging activity of phenolic compounds like this compound is often associated with the presence of hydroxyl groups on their aromatic rings, which can donate hydrogen atoms to stabilize free radicals, thus terminating radical chain reactions .

Inhibition of Lipid Peroxidation Pathways

This compound has been reported to exhibit antioxidant activities that include decreasing lipid content by inhibiting lipogenesis wikipedia.orgciteab.com. Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage. While the direct inhibition of specific lipid peroxidation pathways by this compound requires further detailed investigation, its general antioxidant capacity and reported effect on lipid content suggest a potential protective role against oxidative damage to lipids.

Anti-Inflammatory Activity: Cellular and Molecular Basis

This compound has demonstrated anti-inflammatory effects, primarily through the modulation of key inflammatory mediators and signaling pathways in cellular models.

Inhibition of Nitric Oxide (NO) Production

A well-documented anti-inflammatory mechanism of this compound is its ability to inhibit the production of nitric oxide (NO). In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound significantly reduced the levels of NO. The inhibitory concentration 50% (IC50) value for this compound's effect on NO production in this model has been determined to be 12.14 μM wikipedia.orgciteab.comfishersci.seebiohippo.com. This inhibition of NO production is a significant aspect of its anti-inflammatory action, as excessive NO contributes to the inflammatory response.

Table 1: Inhibition of Nitric Oxide Production by this compound

| Compound | Cell Line | Stimulus | IC50 (μM) | Reference |

| This compound | RAW 264.7 macrophages | LPS | 12.14 | wikipedia.orgciteab.comfishersci.seebiohippo.com |

Regulation of Inflammatory Signaling Cascades (e.g., MAPK Pathway, ROS signaling)

In silico investigations have provided insights into the potential molecular targets of this compound related to inflammatory signaling. One study predicted that this compound may target proteins involved in cancer development pathways, including the Mitogen-Activated Protein Kinase (MAPK) signaling pathway harvard.eduuni.lu. Specifically, it was predicted to interact with MAPK9 and MAPK3, suggesting a potential to inhibit cell growth and induce apoptosis through these interactions uni.lu. ROS signaling is known to play a role in activating MAPK pathways, which are central to the inflammatory response citeab.comctdbase.orgguidetopharmacology.orguni.lu. While in silico predictions require experimental validation, these findings suggest that this compound's anti-inflammatory activity may involve the modulation of MAPK cascades and their downstream effects, potentially influenced by its antioxidant properties and impact on ROS.

Table 2: In Silico Predicted Targets of this compound

| Compound | Predicted Target | Pathway Involvement | Predicted Effect | Reference |

| This compound | MAPK9 | MAPK signaling pathway | Inhibition of cell growth, Apoptosis induction | harvard.eduuni.lu |

| This compound | MAPK3 | MAPK signaling pathway | Inhibition of cell growth, Apoptosis induction | harvard.eduuni.lu |

Further in vitro and in silico studies are needed to fully elucidate the complex mechanisms by which this compound exerts its antioxidant and anti-inflammatory effects, particularly concerning the modulation of specific oxidative stress biomarkers and the detailed interactions with inflammatory signaling cascades like the MAPK pathway.

Downregulation of Pro-Inflammatory Mediators

Studies have indicated that this compound possesses anti-inflammatory potential. In vitro research using lipopolysaccharide (LPS)-stimulated RAW 264.7 cells demonstrated that this compound can inhibit the production of nitric oxide (NO). invivochem.cnchemfaces.com The half-maximal inhibitory concentration (IC50) for this effect was reported as 12.14 μM. invivochem.cnchemfaces.com NO is a key pro-inflammatory mediator involved in various inflammatory processes. mdpi.com The downregulation of NO production by this compound suggests a mechanism by which it may exert anti-inflammatory effects. chemfaces.com

Anti-Diabetic Activity: Mechanistic Insights

This compound has shown promise as a compound with anti-diabetic properties, with mechanistic studies focusing on its impact on carbohydrate metabolism and glucose regulation. smolecule.com

Alpha-Glucosidase Enzyme Inhibition

One of the proposed mechanisms for this compound's anti-diabetic activity is the inhibition of alpha-glucosidase. smolecule.commedchemexpress.comresearchgate.net Alpha-glucosidases are enzymes located in the brush border of the small intestine that are responsible for hydrolyzing complex carbohydrates into absorbable monosaccharides, primarily glucose. nih.govwikipedia.org By inhibiting these enzymes, this compound can delay the digestion and absorption of carbohydrates, leading to a slower and lower rise in postprandial blood glucose levels. nih.govwikipedia.orgmdpi.comnih.gov This mechanism is a recognized strategy for managing type 2 diabetes and postprandial hyperglycemia. nih.govmdpi.comnih.gov Research suggests this compound contributes to the α-glucosidase inhibitory activity observed in certain plant extracts. researchgate.net

Modulation of Glucose Homeostasis

Studies in animal models have indicated that this compound can improve glucose tolerance. smolecule.com This effect is likely linked to its ability to modulate glucose absorption through alpha-glucosidase inhibition, thereby contributing to the maintenance of glucose homeostasis. nih.govwikipedia.orgmdpi.com

Insulin (B600854) Sensitivity Enhancement

Research suggests that this compound may also improve insulin sensitivity in animal models. smolecule.com Enhanced insulin sensitivity allows cells to more effectively take up glucose from the bloodstream in response to insulin, contributing to lower blood glucose levels. nih.govup.ac.za While the precise molecular mechanisms by which this compound enhances insulin sensitivity require further detailed investigation, this observed effect in animal models highlights its potential in addressing insulin resistance, a key feature of type 2 diabetes. smolecule.comup.ac.za

Neuroprotective Activity: Underlying Mechanisms

This compound has been investigated for its potential neuroprotective effects. smolecule.comresearchgate.net

Mitigation of Neuroinflammatory Processes

Neuroinflammation is a complex response in the central nervous system often mediated by activated microglial cells, leading to the production of inflammatory mediators such as nitric oxide (NO). Excessive NO production is associated with neuroinflammatory and neurodegenerative conditions. researchgate.net Research indicates that this compound possesses the ability to inhibit nitric oxide production. chemfaces.comscilit.com In lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, a commonly used model for studying inflammation in macrophages, this compound demonstrated an inhibitory effect on NO production with an IC50 value of 12.14 µM. chemfaces.comscilit.com This suggests a potential mechanism by which this compound could mitigate neuroinflammatory processes by reducing the levels of this key inflammatory mediator.

Anti-Obesity Activity: Cellular and Biochemical Mechanisms

This compound has been reported to exhibit anti-obesity activities. chemfaces.comfao.orgthieme-connect.com These effects are associated with its influence on cellular and biochemical mechanisms related to adipogenesis and lipogenesis. chemfaces.comfao.orgthieme-connect.com

Inhibition of Adipocyte Differentiation and Lipid Accumulation (e.g., in 3T3-L1 adipocytes)

Studies utilizing 3T3-L1 cells, a widely used preadipocyte cell line for studying adipogenesis, have shown that this compound can decrease lipid content. fao.orgthieme-connect.comkoreascience.kr This reduction in lipid accumulation in 3T3-L1 adipocytes suggests that this compound interferes with the process of adipocyte differentiation. fao.orgthieme-connect.com The effect of compounds on 3T3-L1 adipocyte differentiation is commonly measured using techniques such as Oil Red O staining, which quantifies intracellular lipid droplets. fao.orgthieme-connect.com Results from such studies demonstrate that this compound is effective in decreasing lipid content in these cells. fao.orgthieme-connect.comkoreascience.kr

Anticancer Activity: Molecular Targets and Pathways

This compound has been identified as a compound with predicted anticancer activity. wu.ac.thwu.ac.thresearchgate.netresearchgate.netresearchgate.netresearchgate.net Investigations using both in vitro and in silico approaches have shed light on the potential molecular targets and pathways involved in its effects on cancer cells. wu.ac.thwu.ac.thresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Induction of Apoptosis in Malignant Cell Lines (e.g., T47D breast cancer cells)

One of the key mechanisms by which potential anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death, in malignant cells. In silico studies have predicted that this compound is among several compounds that may have anticancer activity related to the apoptotic pathway. wu.ac.thwu.ac.thresearchgate.net While studies on Strychnos lucida stem extract, which contains this compound, have shown the ability to induce apoptosis in T47D breast cancer cells, further in vitro studies are required to specifically elucidate the mechanisms of action of individual bioactive compounds like this compound in inhibiting breast cancer cells. wu.ac.thwu.ac.thresearchgate.netresearchgate.netresearchgate.net Apoptosis induction in T47D cells can be assessed using methods like Annexin V/PI assay and analysis of morphological changes using scanning electron microscopy (SEM), which can reveal characteristics like cell surface blebbing. wu.ac.thresearchgate.net Changes in mitochondrial membrane potential (MMP) are also indicative of apoptosis induction. wu.ac.thresearchgate.net

Targeting Cell Growth and Proliferation Pathways (e.g., MAPK9, MAPK3)

In silico studies have predicted that this compound, along with other compounds, targets proteins associated with cancer development pathways, including the MAPK signaling pathway. wu.ac.thwu.ac.thresearchgate.netresearchgate.netresearchgate.net Specifically, this compound is predicted to interact with MAPK9 and MAPK3. wu.ac.thwu.ac.thresearchgate.netresearchgate.netresearchgate.netscribd.com These interactions are suggested to be related to anti-cancer pathways and are predicted to inhibit cancer cell growth and induce apoptosis. wu.ac.thwu.ac.thresearchgate.netresearchgate.netresearchgate.net MAPK3 (ERK1) is a key mediator in the onset, progression, metastasis, drug resistance, and poor prognosis in various malignancies. researchgate.net Targeting MAPK pathways is a recognized strategy in cancer therapy. omicsonline.org Molecular docking simulations can provide insights into the binding affinity and interactions between compounds like this compound and target proteins such as MAPK9 and MAPK3. researchgate.net

Table 1: Predicted Anticancer Targets of this compound

| Compound | Predicted Target Proteins | Associated Pathways | Predicted Effect on Cancer Cells | Source |

| This compound | MAPK9, MAPK3 | Apoptotic pathway, MAPK signaling pathway | Inhibition of growth, Apoptosis induction | wu.ac.thwu.ac.thresearchgate.netresearchgate.netresearchgate.net |

Table 2: In Vitro Effects of this compound on Adipogenesis in 3T3-L1 Cells

| Cell Line | Observed Effect on Lipid Content | Proposed Mechanism | Measurement Method | Source |

| 3T3-L1 | Decreased lipid content | Inhibition of lipogenesis | Oil Red O staining | fao.orgthieme-connect.comkoreascience.kr |

Table 3: Inhibition of Nitric Oxide Production by this compound

| Cell Line | Stimulus | Effect on NO Production | IC50 Value (µM) | Source |

| LPS-stimulated RAW 264.7 cells | LPS | Inhibitory | 12.14 | chemfaces.comscilit.com |

Alteration of Mitochondrial Membrane Potential

While the role of mitochondrial membrane potential (ΔΨm) is critical in various cellular processes, including energy storage, oxidative phosphorylation, and apoptosis researchgate.netscielo.org.mx, specific detailed mechanisms by which this compound directly alters mitochondrial membrane potential are not extensively described in the provided search results. General discussions highlight that sustained changes in ΔΨm can impact cell viability and are involved in various pathologies researchgate.net. Mitochondrial targeting agents, including active ingredients from plants, are being explored for their potential to affect mitochondrial metabolism and membrane potential, particularly in the context of diseases like cancer scielo.org.mx. One study mentions the isolation of this compound and the use of a mitochondrial membrane potential assay kit, but does not explicitly detail this compound's effect on this parameter guidetopharmacology.org.

Antimicrobial Activity: Pathways of Action

Bone Health Activity: Mechanisms of Action

Studies suggest that this compound contributes to bone health through specific mechanisms related to bone formation and mineral density.

Promotion of Bone Formation

Phenolic compounds, including this compound, have been shown to stimulate the proliferation of osteoblast-like cells and increase their alkaline phosphatase (ALP) activity in a dose-dependent manner in vitro ontosight.ai. This suggests a role for this compound in promoting the activity of osteoblasts, the cells responsible for synthesizing bone matrix. ontosight.ai

Contribution to Bone Mineral Density

The stimulation of osteoblast proliferation and increased ALP activity by phenolic compounds, such as this compound, is linked to the potential for increased mineralization in bone formation ontosight.ai. This mechanistic insight supports the notion that this compound may contribute to improving bone density ontosight.ainih.gov. Bone mineral density is a key indicator of bone strength and a significant factor in conditions like osteoporosis mdpi.com.

Anti-Allergic Inflammatory Activity: Mechanistic Investigations

This compound exhibits anti-allergic inflammatory activity through several investigated mechanisms.

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages with an IC50 value of 12.14 μM guidetopharmacology.org. It also suppresses the expression of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in antigen-stimulated mast cells researchgate.net.

Further mechanistic investigations indicate that this compound's anti-allergic activities are mediated, at least in part, by the inactivation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) researchgate.net. These kinases play crucial roles in the degranulation of mast cells and the expression of various allergic and inflammatory molecules researchgate.net. The inhibition of these pathways by this compound contributes to its ability to suppress mast cell-mediated allergic responses researchgate.net.

In addition to inhibiting mediator production, this compound has been shown to inhibit degranulation in mast cells researchgate.net. Degranulation is a key process in allergic reactions where mast cells release pre-stored inflammatory substances like histamine (B1213489) google.comkyushu-u.ac.jp.

Research findings regarding the effect of this compound on degranulation in RBL-2H3 cells are presented in the following table, showing the percentage of maximal antigen-induced degranulation after treatment with different concentrations of this compound:

This compound's ability to inhibit NO production and suppress key inflammatory enzymes and signaling pathways underscores its potential as an anti-allergic inflammatory agent. researchgate.netguidetopharmacology.org

Hepatoprotective Activity: Molecular Mechanisms

This compound and compounds found in plants containing this compound have demonstrated hepatoprotective activity. sci-hub.senih.govnih.govuni.lu This protective effect is associated with its antioxidant properties. nih.govnih.gov

One of the primary mechanisms contributing to this compound's hepatoprotective activity is its ability to act as a radical scavenger. nih.gov By neutralizing free radicals, this compound can help mitigate oxidative stress, which is a significant factor in liver damage and pathogenesis. nih.gov

Furthermore, this compound has been shown to limit lipid peroxidative activities. nih.gov Lipid peroxidation is a process where free radicals damage lipids in cell membranes, leading to cellular dysfunction and injury. By inhibiting this process, this compound helps protect liver cells from oxidative damage. nih.gov

Studies evaluating the hepatoprotective effects of compounds, including this compound, have utilized models such as carbon tetrachloride (CCl4)-induced toxicity in HepG2 cells. nih.govnih.gov While specific detailed data tables for this compound's hepatoprotective effects were not extensively provided in the snippets, research indicates that compounds with radical scavenging and lipid peroxidation inhibiting activities can protect the viability of liver cells against toxic insults. nih.gov

The hepatoprotective effects are thought to be linked to the modulation of oxidative pathways. mdpi.com

Anti-Elastase Activity: Enzyme-Inhibitory Mechanisms

Elastase is a protease that plays a significant role in the degradation of elastin, a key protein in the extracellular matrix responsible for the elasticity of tissues, including the skin. jmb.or.krsemanticscholar.org Increased elastase activity is associated with the degradation of elastic fibers, contributing to the process of skin aging, characterized by wrinkles and loss of structural integrity. jmb.or.krsemanticscholar.org Additionally, neutrophil elastase, a type of elastase, is involved in inflammatory responses. mdpi.comnih.govnih.gov Inhibition of elastase activity is therefore a relevant strategy for developing anti-aging and anti-inflammatory agents. jmb.or.krsemanticscholar.org

Several plant extracts containing this compound have demonstrated anti-elastase activity in in vitro assays. For instance, extracts from Persicaria hydropiper, which contain this compound, have shown inhibitory effects on elastase. researchgate.net Similarly, studies on Tinospora sinensis, another source of this compound, have investigated the anti-inflammatory potential of its constituents, including their effects on elastase release by human neutrophils. mdpi.comnih.gov While these studies indicate that plants containing this compound possess anti-elastase properties, direct experimental data detailing the specific enzyme-inhibitory mechanisms and potency (e.g., IC50 values) of isolated this compound against elastase were not prominently available in the surveyed literature. The precise manner in which this compound might interact with the elastase enzyme and the nature of its inhibitory mechanism (e.g., competitive, non-competitive) thus require further dedicated investigation.

In Silico Computational Approaches to Mechanistic Exploration

In silico computational methods are valuable tools in modern pharmacology for predicting and understanding the potential biological activities and underlying mechanisms of chemical compounds. These approaches can complement in vitro and in vivo studies by providing insights into molecular interactions and biological pathways.

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand), such as this compound, to a macromolecule, such as an enzyme like elastase. researchgate.netscience.gov This method simulates the interaction between the ligand and the protein's active site, providing insights into potential binding modes, key interacting residues, and estimated binding energies. researchgate.netscience.gov

Molecular docking has been widely applied to study the interaction of various natural compounds, including polyphenols and flavonoids, with enzymes involved in skin aging, such as elastase and collagenase. semanticscholar.orgresearchgate.netmdpi.com These studies aim to identify molecules that can effectively bind to and potentially inhibit the activity of these enzymes. semanticscholar.orgmdpi.com While molecular docking is a suitable method for exploring the potential interaction between this compound and elastase, specific published results detailing the molecular docking of isolated this compound with elastase were not found in the conducted literature search. Applying molecular docking to this compound and elastase could provide valuable theoretical data on its potential binding sites and the nature of the interactions, offering hypotheses for experimental validation of its anti-elastase activity.

Network Pharmacology for Multi-Target and Pathway Analysis

Network pharmacology is a systems-level approach that investigates the complex interactions between drugs, targets, and diseases by constructing and analyzing biological networks. mdpi.comresearchgate.net This method is particularly useful for understanding the mechanisms of action of multi-component traditional medicines and pleiotropic compounds that may act on multiple targets and pathways. mdpi.comsemanticscholar.orgresearchgate.net

Studies utilizing network pharmacology have included this compound as a component when analyzing the potential therapeutic effects of traditional herbal formulas for various conditions, such as Alzheimer's disease and anti-cancer activity. researchgate.netmdpi.comsemanticscholar.orgresearchgate.netnih.gov These analyses typically involve identifying potential targets of the compounds within the mixture using databases, constructing compound-target networks, and performing pathway enrichment analysis to understand the biological processes influenced by the compounds. researchgate.netmdpi.comsemanticscholar.orgresearchgate.netnih.gov While network pharmacology has been applied to study traditional medicines containing this compound for other indications, a specific network pharmacology study focused solely on elucidating this compound's multi-target effects and relevant pathways related to skin aging was not identified in the search results. Applying network pharmacology to this compound in the context of skin aging could help to predict its potential interactions with various proteins and pathways involved in processes like inflammation, oxidative stress, and extracellular matrix remodeling, providing a broader understanding of its potential anti-aging mechanisms beyond direct enzyme inhibition.

Future Directions in Tachioside Research and Potential Translational Applications

Identification of Knowledge Gaps and Unexplored Avenues

Despite the reported bioactivities of tachioside, several critical knowledge gaps and unexplored avenues warrant further investigation to fully understand its therapeutic potential. A significant gap lies in the detailed elucidation of this compound's mechanism of action at the molecular level. While it is understood to interact with biological molecules and modulate cellular signaling pathways, the specific targets and downstream effects are not fully characterized for all observed activities, such as its anti-diabetic and neuroprotective effects. ontosight.aismolecule.com For instance, studies suggest it may improve glucose tolerance and insulin (B600854) sensitivity and inhibit α-glucosidase, but the precise pathways involved require deeper exploration. smolecule.com Similarly, while neuroprotective effects against oxidative stress and inflammation have been suggested, the exact mechanisms protecting nerve cells remain to be fully defined. smolecule.com

Furthermore, the bioavailability and metabolism of this compound in biological systems are areas requiring more comprehensive study. Understanding how this compound is absorbed, distributed, metabolized, and excreted is crucial for determining effective concentrations and potential interactions. While some studies indicate high bioaccessibility in certain sources like goldenberry fruits, a broader understanding across different matrices and administration routes is needed. researchgate.net

The full spectrum of plant sources containing this compound and the factors influencing its concentration in these sources also represent an area for further research. This compound has been identified in various plants, including Atractylodes japonica, Berchemia floribunda, bamboo species, Eucommia ulmoides, Actinidia chinensis, Euterpe oleracea (açai), Benincasa hispida, Reynoutria sachalinensis, and Reynoutria japonica. ontosight.aismolecule.comresearchgate.netcaldic.comfrontiersin.orgtandfonline.comnih.govmdpi.com However, a systematic evaluation of this compound content across different species, geographical locations, and cultivation conditions could identify richer sources and optimize extraction methods.

The potential synergistic or antagonistic effects of this compound when combined with other phytochemicals present in its source plants or with conventional therapeutic agents are largely unexplored. Investigating these interactions could lead to the development of more effective combination therapies or functional food formulations.

Integration of Advanced Research Methodologies

Integrating advanced research methodologies is essential to bridge the identified knowledge gaps and explore new avenues in this compound research. Techniques such as untargeted and targeted metabolomics can provide comprehensive profiles of this compound and its metabolites in biological samples, offering insights into its absorption, distribution, metabolism, and excretion. researchgate.netresearchgate.net High-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) has already proven valuable in identifying and quantifying this compound in various matrices, including beer. nih.govacs.org Further application of advanced MS techniques, such as ultra-fast liquid chromatography coupled with triple quadrupole-time of flight tandem mass spectrometry (UFLC-Triple TOF-MS/MS), can enhance the sensitivity and specificity of this compound analysis and the identification of related compounds. nih.gov

Omics approaches, including transcriptomics, proteomics, and lipidomics, can provide a deeper understanding of the molecular pathways modulated by this compound. acs.orgmdpi.com These techniques can help identify the specific genes, proteins, and lipids affected by this compound treatment, shedding light on its mechanisms of action in various biological processes, such as inflammation, oxidative stress, and glucose metabolism. Network pharmacology, which integrates data from various sources to construct networks of interactions between compounds, targets, and diseases, can be a powerful tool for predicting and understanding the multi-target effects of this compound. wu.ac.thmdpi.com

Advanced in vitro and in vivo models are also crucial for this compound research. Utilizing more complex cell culture systems, such as co-culture models, and relevant animal models that mimic human disease conditions will provide more physiologically relevant data on this compound's efficacy and safety. Techniques like bioactivity-guided isolation, combined with cell-based assays and animal models, can help pinpoint the compounds responsible for specific activities and elucidate their mechanisms. researchgate.net

Structural analysis techniques, including 1D and 2D NMR spectroscopy and high-resolution mass spectrometry, remain fundamental for confirming the identity and structure of isolated this compound and identifying any novel derivatives or related compounds. tandfonline.comresearchgate.net

Theoretical Basis for Pharmacological Development

The theoretical basis for the pharmacological development of this compound stems from its established biological activities and potential interactions with key biological pathways. Its antioxidant properties, demonstrated through radical scavenging activity comparable to L-ascorbic acid, provide a foundation for its potential use in preventing or mitigating oxidative stress-related diseases. koreascience.kr Oxidative stress is implicated in a wide range of conditions, including cardiovascular disorders, neurodegenerative diseases, and aging. smolecule.comfrontiersin.org

This compound's anti-inflammatory effects, shown in both in vitro and in vivo models, further support its pharmacological potential. ontosight.ai Inflammation is a key component of numerous chronic diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. The suggested ability of this compound to modulate cellular signaling pathways involved in inflammation provides a theoretical basis for its development as an anti-inflammatory agent. ontosight.ai

The reported potential anti-diabetic properties, including improved glucose tolerance, insulin sensitivity, and α-glucosidase inhibition, suggest a theoretical basis for developing this compound as an agent for managing blood sugar levels. smolecule.com Targeting α-glucosidase is a known strategy for reducing post-prandial glucose excursions.

Furthermore, the neuroprotective effects observed in research suggest a theoretical basis for exploring this compound in the context of neurodegenerative diseases. smolecule.com Protecting nerve cells from oxidative stress and inflammation are critical strategies in these conditions.

Network pharmacology studies can contribute significantly to the theoretical basis by identifying potential protein targets and pathways through which this compound exerts its effects. mdpi.com This can help prioritize research directions and inform the design of future pharmacological studies. For example, identifying specific enzymes or receptors that this compound interacts with can guide the development of targeted therapies.

Prospects in Functional Ingredients and Nutraceutical Science

This compound holds significant prospects as a functional ingredient and in nutraceutical science due to its natural origin and documented health-promoting properties. Its presence in various edible plants and traditional medicinal sources makes it a suitable candidate for incorporation into functional foods and dietary supplements. smolecule.comresearchgate.nettandfonline.comnih.gov

The antioxidant activity of this compound is particularly relevant for the functional food industry, where there is a growing demand for ingredients that can combat oxidative stress and enhance product stability. smolecule.comkoreascience.kr Incorporating this compound into food products could not only provide potential health benefits but also contribute to the preservation and quality of the food itself.

Its potential anti-inflammatory and anti-diabetic effects also open avenues for developing nutraceuticals aimed at supporting metabolic health and managing inflammatory conditions. smolecule.com As consumers increasingly seek natural alternatives for health management, compounds like this compound with scientific backing for their beneficial effects are likely to gain traction.

Research into the bioaccessibility and bioavailability of this compound from different food matrices is crucial for its successful application in functional foods and nutraceuticals. researchgate.net Understanding how processing and digestion affect this compound's availability will inform the development of effective delivery systems and formulations.

Exploring the stability of this compound in various food and supplement formulations under different storage conditions is also essential to ensure that the final products retain their beneficial properties.

Q & A

Q. What validation criteria ensure reproducibility in this compound’s gene-editing applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。